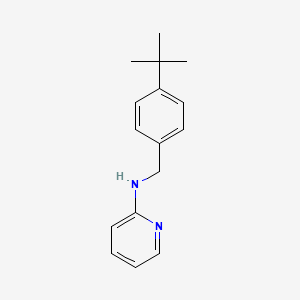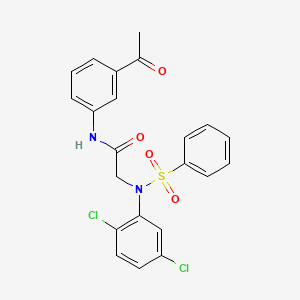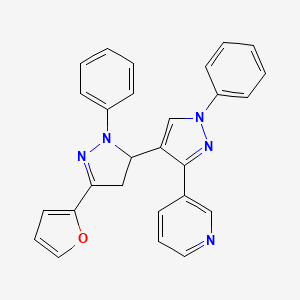![molecular formula C17H13FN2OS B4924285 N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4924285.png)
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide, also known as FBTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FBTA is a thiazole derivative that has been synthesized through a multi-step process involving various chemical reactions.
作用機序
The mechanism of action of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and angiogenesis. N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. Additionally, N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and angiogenic factors, such as VEGF and bFGF.
実験室実験の利点と制限
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Another advantage is its ability to suppress inflammation and angiogenesis, which makes it a potential candidate for the treatment of inflammatory and angiogenic diseases. However, one of the limitations of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
For the research and development of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide include optimizing its chemical structure, investigating its potential as a combination therapy, and elucidating its mechanism of action.
合成法
The synthesis of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide involves a multi-step process that includes various chemical reactions. The initial step involves the reaction of 2-fluorobenzylamine with 2-bromoacetophenone in the presence of a base to form 2-(2-fluorobenzyl)-1-phenylethanone. This intermediate product is then reacted with thiourea and formaldehyde to form the thiazole ring. Finally, the thiazole intermediate is reacted with benzoyl chloride to form the final product, N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide.
科学的研究の応用
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and anti-angiogenic properties. N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to suppress the production of inflammatory cytokines and angiogenic factors, making it a potential candidate for the treatment of inflammatory and angiogenic diseases.
特性
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-15-9-5-4-8-13(15)10-14-11-19-17(22-14)20-16(21)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMUKMMCHJVPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4924210.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B4924237.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924244.png)
![1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4924248.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-phenylpropanoate](/img/structure/B4924264.png)
![2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B4924266.png)

![3-[(2-methyl-4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924281.png)
![10-(diphenylmethylene)-4-(3-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4924292.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4924298.png)
![N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4924313.png)